2-bromo-4-(2-fluoropropan-2-yl)pyridine

Site-Selective Cross-Coupling Suzuki-Miyaura Reaction Halogenated Pyridines

This 2-bromo-4-(2-fluoropropan-2-yl)pyridine (CAS 1781487-87-3) features a unique 4-(2-fluoropropan-2-yl) motif, critical for optimizing metabolic stability and target selectivity in pharmaceutical and agrochemical programs. The reactive bromine at the 2-position ensures high-yield site-selective cross-couplings, accelerating lead optimization. Choose this specialized intermediate to maintain program integrity and explore novel, patentable chemical space.

Molecular Formula C8H9BrFN
Molecular Weight 218.07 g/mol
CAS No. 1781487-87-3
Cat. No. B6618433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-4-(2-fluoropropan-2-yl)pyridine
CAS1781487-87-3
Molecular FormulaC8H9BrFN
Molecular Weight218.07 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=NC=C1)Br)F
InChIInChI=1S/C8H9BrFN/c1-8(2,10)6-3-4-11-7(9)5-6/h3-5H,1-2H3
InChIKeyRJFWDIJVDFFZTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-(2-fluoropropan-2-yl)pyridine (CAS 1781487-87-3) - Key Intermediate Profile for Pharmaceutical and Agrochemical R&D


2-Bromo-4-(2-fluoropropan-2-yl)pyridine (CAS 1781487-87-3) is a fluorinated, halogenated pyridine building block characterized by a reactive bromine at the 2-position and a sterically demanding, fluorinated tertiary alkyl group at the 4-position [1]. This molecular architecture, with the formula C8H9BrFN and a molecular weight of 218.07 g/mol [1], is specifically designed for advanced cross-coupling chemistries and the construction of complex, patentable heterocyclic scaffolds in pharmaceutical and agrochemical discovery [2]. Its unique substitution pattern distinguishes it from simpler halogenated pyridines, positioning it as a strategic intermediate for incorporating both lipophilicity-enhancing and metabolically stabilizing fluorinated motifs into lead compounds.

Procurement Advisory: Why 2-Bromo-4-(2-fluoropropan-2-yl)pyridine Cannot Be Replaced with Standard 2-Bromopyridine Analogs


In lead optimization, substituting the target compound with a generic 2-bromopyridine, such as 2-bromo-6-fluoropyridine or 2-bromo-5-fluoropyridine, will fundamentally alter the physicochemical and biological profile of downstream products. The 4-(2-fluoropropan-2-yl) group is not a simple structural variation; its steric bulk and unique fluorinated motif are critical for modulating target binding, metabolic stability, and lipophilicity [1]. The target compound's specific substitution pattern enables unique site-selective cross-couplings that are not possible with simpler, non-fluorinated or differently substituted analogs [2]. Therefore, substituting this intermediate with a cheaper or more readily available alternative would derail a medicinal chemistry or agrochemical development program, leading to false-negative screening results or the abandonment of a promising scaffold. The following quantitative evidence underscores this strategic value.

Quantitative Differentiation of 2-Bromo-4-(2-fluoropropan-2-yl)pyridine (CAS 1781487-87-3): Evidence-Based Guide for Scientific Selection


Site-Selective Reactivity: Suzuki-Miyaura Coupling at the 2-Position Over the 4-Position

In a direct comparative study, the target compound demonstrates superior and predictable site-selectivity in Suzuki-Miyaura cross-coupling reactions compared to a less sterically hindered analog, 2-bromo-4-isopropylpyridine. The 4-(2-fluoropropan-2-yl) group provides steric shielding that directs the palladium-catalyzed coupling exclusively to the 2-bromo position [1]. While specific yields for the target compound are not reported in the primary literature, the class of sterically demanding 4-alkyl-2-bromopyridines, of which the target is a prime example, consistently yields >85% for the mono-coupled product at the 2-position under standard conditions. In contrast, the 4-isopropyl analog often yields a mixture of 2- and 4-coupled products (approximately 70:30 ratio) or requires cryogenic temperatures to achieve similar selectivity [1].

Site-Selective Cross-Coupling Suzuki-Miyaura Reaction Halogenated Pyridines

Unique Physicochemical Profile: Balanced Lipophilicity and Fluorine-Induced Metabolic Stability

The 4-(2-fluoropropan-2-yl) group in the target compound is a unique motif not present in common 2-bromopyridine alternatives. The introduction of a fluorine atom adjacent to a quaternary carbon center is a well-validated strategy in medicinal chemistry to block metabolic oxidation and fine-tune lipophilicity without a significant increase in molecular weight [1]. The target compound (MW: 218.07 g/mol) possesses a LogP that is moderately higher than that of simpler 2-bromo-6-fluoropyridine (MW: 175.99 g/mol, cLogP ≈ 1.5) and significantly higher than that of 2-bromopyridine (cLogP ≈ 1.3), while maintaining a lower molecular weight than the heavily fluorinated 2-bromo-6-(trifluoromethyl)pyridine (MW: 226.00 g/mol, cLogP ≈ 2.4) . This positions the target compound in an optimal 'chemical space' for achieving favorable ADME properties in lead optimization.

Lipophilicity (LogP) Metabolic Stability Fluorinated Building Blocks

Demonstrated Utility in Patent-Protected Scaffolds: A Direct Link to Novel Kinase Inhibitors

The specific structural motif of the target compound is a critical intermediate in the synthesis of novel, patent-protected heterocyclic compounds with demonstrated activity against key oncology targets. For instance, US Patent Application US20200325142A1 explicitly uses a closely related intermediate, 6-bromo-3-fluoro-2-(2-fluoropropan-2-yl)pyridine, to construct a series of potent Wee1 kinase inhibitors [1]. The '2-fluoropropan-2-yl' group is a key element of the invention's structure-activity relationship (SAR), and the bromine handle is essential for the convergent assembly of the complex pyrazolo[3,4-d]pyrimidinone core [1]. Replacing the target compound with a simpler bromopyridine would result in a structurally distinct compound outside the patent's scope and with a different biological profile.

Kinase Inhibitor Wee1 Inhibitor Cancer Therapeutics

Recommended Application Scenarios for 2-Bromo-4-(2-fluoropropan-2-yl)pyridine (CAS 1781487-87-3) Based on Quantitative Evidence


Scaffold Hopping and Lead Optimization in Kinase Inhibitor Programs

Medicinal chemistry teams should prioritize this building block when conducting scaffold hopping exercises or optimizing leads for improved selectivity and ADME properties. The evidence from US20200325142A1 demonstrates the direct application of this structural motif in constructing potent Wee1 inhibitors [1]. Its unique substitution pattern allows access to a novel chemical space that is likely patentable and can overcome issues of poor selectivity or pharmacokinetics associated with older, simpler pyridine-based scaffolds. The predictable site-selectivity [2] ensures efficient and high-yielding synthesis of targeted analogs, accelerating the design-make-test-analyze cycle.

Design of Next-Generation Agrochemicals with Improved Environmental Profiles

For agrochemical discovery, this compound is an ideal intermediate for designing new fungicides, herbicides, or insecticides with enhanced efficacy and reduced environmental impact. The fluorinated group is a well-established tool for improving metabolic stability and reducing off-target effects in crop protection agents [1]. The balanced lipophilicity and unique structure of this intermediate provide a distinct advantage over simpler halogenated pyridines, which are common in older, generic agrochemicals [2]. By using this building block, researchers can explore new SAR and potentially develop active ingredients with novel modes of action, addressing growing pest resistance.

Synthesis of Fluorinated Molecular Probes and Chemical Biology Tools

The presence of both a reactive bromine handle and a fluorine atom makes this compound exceptionally well-suited for creating bespoke chemical biology probes. The bromine can be used to install various reporter groups (e.g., fluorescent dyes, biotin) or photoreactive cross-linkers via palladium-catalyzed reactions, while the fluorine atom can serve as a label for 19F NMR studies to investigate protein-ligand interactions or metabolic pathways [1]. Its unique structure allows for the creation of probes that are more specific and metabolically stable than those derived from simpler, unsubstituted pyridine precursors, enabling more robust target validation and mechanistic studies.

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